Cas no 410086-26-9 (6-chloroisoquinolin-2-ium-2-olate)
6-chloroisoquinolin-2-ium-2-olate Chemical and Physical Properties
Names and Identifiers
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- ISOQUINOLINE, 6-CHLORO-, 2-OXIDE
- 6-chloroisoquinolin-2-ium-2-olate
- 410086-26-9
- SCHEMBL16637560
- HZGYTLUVUSQYSW-UHFFFAOYSA-N
- 6-chloro-2-oxidoisoquinolin-2-ium
- 6-Chloroisoquinoline 2-oxide
- EN300-7967430
-
- MDL: MFCD27950528
- Inchi: 1S/C9H6ClNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H
- InChI Key: HZGYTLUVUSQYSW-UHFFFAOYSA-N
- SMILES: C1=C2C(C=C(Cl)C=C2)=CC=[N+]1[O-]
Computed Properties
- Exact Mass: 179.0137915Da
- Monoisotopic Mass: 179.0137915Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 25.5Ų
6-chloroisoquinolin-2-ium-2-olate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7967430-0.1g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95.0% | 0.1g |
$62.0 | 2025-02-21 | |
| Enamine | EN300-7967430-0.25g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95.0% | 0.25g |
$88.0 | 2025-02-21 | |
| Enamine | EN300-7967430-0.5g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95.0% | 0.5g |
$164.0 | 2025-02-21 | |
| Enamine | EN300-7967430-1.0g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95.0% | 1.0g |
$241.0 | 2025-02-21 | |
| Enamine | EN300-7967430-2.5g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95.0% | 2.5g |
$474.0 | 2025-02-21 | |
| Enamine | EN300-7967430-5.0g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95.0% | 5.0g |
$701.0 | 2025-02-21 | |
| Enamine | EN300-7967430-10.0g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95.0% | 10.0g |
$1040.0 | 2025-02-21 | |
| Enamine | EN300-7967430-0.05g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95.0% | 0.05g |
$39.0 | 2025-02-21 | |
| Enamine | EN300-7967430-1g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95% | 1g |
$241.0 | 2023-09-01 | |
| Enamine | EN300-7967430-5g |
6-chloroisoquinolin-2-ium-2-olate |
410086-26-9 | 95% | 5g |
$701.0 | 2023-09-01 |
6-chloroisoquinolin-2-ium-2-olate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 6-chloroisoquinolin-2-ium-2-olate
Introduction to 6-Chloroisoquinolin-2-Ium-2-Olate (CAS No. 410086-26-9)
The compound 6-chloroisoquinolin-2-iium-2-olate (CAS No. 410086-26-9) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the family of isoquinoline derivatives, which are known for their unique structural properties and wide-ranging applications. The isoquinoline skeleton, a bicyclic aromatic system, forms the core of this molecule, with a chlorine atom substituted at the sixth position and an olate group attached at the second position. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The chlorine substitution at the sixth position in 6-chloroisoquinolin-2-iium-2-olate has been shown to enhance the molecule's ability to interact with biological targets, making it a promising candidate for further exploration in medicinal chemistry. Additionally, the olate group at the second position introduces a negative charge, which can influence the compound's solubility, stability, and reactivity in different chemical environments.
From a synthetic perspective, 6-chloroisoquinolin-2-iium-2-olate can be prepared through various routes, including Friedlander synthesis and other isoquinoline-forming reactions. The introduction of the chlorine atom and the olate group requires precise control over reaction conditions to ensure high yields and purity. Researchers have also explored green chemistry approaches to synthesize this compound, emphasizing sustainability and environmental friendliness.
In terms of applications, 6-chloroisoquinolin-2-iium-2-olate has shown potential in optoelectronic materials due to its aromaticity and conjugated system. Its ability to absorb light in specific wavelengths makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Furthermore, its structural versatility allows for easy modification, enabling scientists to tailor its properties for specific applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 6-chloroisoquinolin-2-iium-2_olat_e. Quantum mechanical calculations have revealed that the presence of chlorine enhances electron-withdrawing effects, which can influence the molecule's redox behavior and reactivity towards nucleophilic or electrophilic attacks. These findings are crucial for designing new reactions involving this compound.
The study of 6-chloroisoquinolin_olat_e derivatives has also extended into catalysis. Researchers have investigated its role as a catalyst in organic transformations, particularly in asymmetric synthesis and transition metal-catalyzed reactions. The unique combination of aromaticity and functional groups in this molecule makes it an attractive candidate for developing new catalytic systems with high efficiency and selectivity.
In conclusion, 6-chloroisoquinolin_olat_e (CAS No. 410086_olat_e) is a versatile compound with significant potential across multiple disciplines. Its structural features, combined with recent research advancements, position it as a key player in future developments in chemistry and materials science.
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